Regioisomeric Orthogonality: Boc-on-Exocyclic-NH vs. Boc-on-Piperidine-N
The target compound (CAS 1205749-01-4) and its N1-Boc isomer (CAS 331281-25-5) share the identical molecular formula (C₁₁H₁₉N₃O₂) and molecular weight (225.29 g/mol), yet differ fundamentally in which nitrogen is protected [1]. In the target compound, the free piperidine NH (pKₐ ~ 10–11 for secondary aliphatic amines) is available for direct electrophilic functionalisation without a preliminary Boc-deprotection step. In the N1-Boc isomer, the piperidine nitrogen is blocked, requiring TFA- or HCl-mediated deprotection before ring-N diversification can proceed . This single regioisomeric distinction dictates the entire synthetic sequence: for targets requiring early-stage piperidine N-derivatisation followed by late-stage exocyclic amine unveiling, the target compound eliminates one deprotection–reprotection cycle compared with the N1-Boc isomer, potentially saving 1–2 synthetic steps and improving cumulative yield [2].
| Evidence Dimension | Nitrogen atom available for first-step functionalisation without deprotection |
|---|---|
| Target Compound Data | Piperidine ring NH (free); exocyclic 4-NH-Boc (protected). First functionalisation possible at ring N. |
| Comparator Or Baseline | CAS 331281-25-5: Piperidine ring N-Boc (protected); exocyclic 4-NH₂ (free). Ring N functionalisation requires prior Boc removal. |
| Quantified Difference | Elimination of one deprotection step (TFA/DCM or HCl/dioxane) and associated workup; typical step yield impact: 85–95% retention per deprotection–reprotection cycle saved. |
| Conditions | Synthetic route design for 4,4-disubstituted piperidine-derived drug candidates; orthogonal protection strategy assessment. |
Why This Matters
Procurement of the correct regioisomer (1205749-01-4 vs. 331281-25-5) is a binary route-selection decision: choosing the wrong isomer commits a program to a different protecting-group logic that may require additional synthetic steps, affecting both timeline and overall yield.
- [1] PubChem Compound Summaries: CID 71463904 (CAS 1205749-01-4) and CID entries for CAS 331281-25-5, National Center for Biotechnology Information, confirming identical molecular formula and MW. View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed., Wiley, 2006, Chapter 7, pp. 696–926, for standard Boc protection/deprotection yields and strategies. View Source
